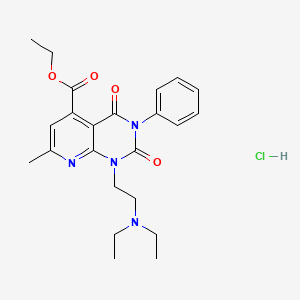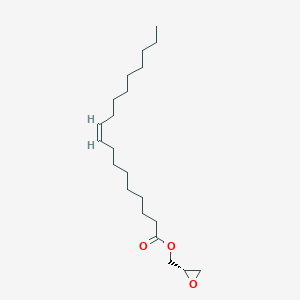
Glycidyl oleate, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl oleate, (S)- is an organic compound that belongs to the class of glycidyl esters. It is formed by the esterification of glycidol with oleic acid. Glycidyl esters are known for their presence in processed edible oils and have been studied for their potential health impacts due to their genotoxic and carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized through the reaction of glycidol with oleic acid. The reaction typically involves the use of a catalyst such as tungstic acid and an oxygen source like aqueous peroxyacetic acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: In industrial settings, glycidyl oleate is produced during the deodorization process of edible oils. This process involves high temperatures and vacuum conditions to remove volatile impurities from the oil. The formation of glycidyl esters, including glycidyl oleate, occurs as a side reaction during this high-temperature treatment .
Análisis De Reacciones Químicas
Types of Reactions: Glycidyl oleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and lipase enzymes, glycidyl oleate can hydrolyze to form glycidol and oleic acid.
Oxidation: Glycidyl oleate can be oxidized to form epoxides and other oxidation products.
Substitution: The epoxide ring in glycidyl oleate can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and lipase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Glycidol and oleic acid.
Oxidation: Epoxides and other oxidation products.
Substitution: Glycidyl derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Glycidyl oleate has been studied extensively for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other glycidyl esters and derivatives.
Biology: Studied for its potential genotoxic and carcinogenic effects.
Medicine: Investigated for its role in the formation of biomarkers for internal exposure to glycidol.
Industry: Present in processed edible oils and studied for its impact on food safety.
Mecanismo De Acción
Glycidyl oleate exerts its effects primarily through the formation of glycidol upon hydrolysis. Glycidol contains a reactive epoxy site that can interact with DNA and proteins, leading to genotoxic effects . The molecular targets include DNA, where glycidol can form adducts, and proteins, where it can cause cross-linking and other modifications.
Comparación Con Compuestos Similares
- Glycidyl linoleate
- Glycidyl linolenate
- Glycidyl palmitate
- Glycidyl stearate
Comparison: Glycidyl oleate is unique due to its specific fatty acid component, oleic acid. Compared to other glycidyl esters, glycidyl oleate is more frequently formed during the processing of oils rich in oleic acid . Its genotoxic and carcinogenic properties are similar to other glycidyl esters, but the extent of its formation and presence in food products can vary based on the type of oil and processing conditions.
Propiedades
Número CAS |
849589-85-1 |
|---|---|
Fórmula molecular |
C21H38O3 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
[(2S)-oxiran-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1 |
Clave InChI |
VWYIWOYBERNXLX-QJRAZLAKSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1CO1 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



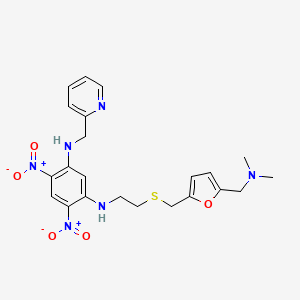
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)

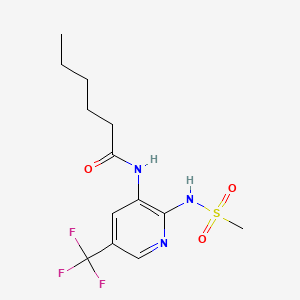
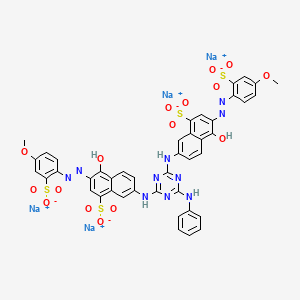

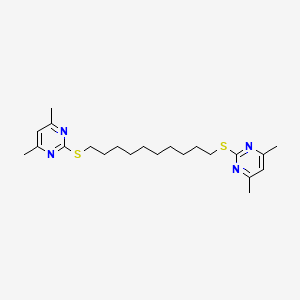
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

